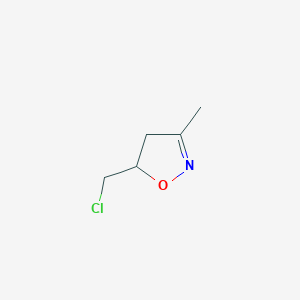

5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloromethylfurfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

Synthesis Analysis

CMF can be produced directly from biomass in good isolated yields . A study demonstrated the one-step thermochemical conversion of raw and pretreated biomass to CMF in a fluidized bed reactor . Hydrochloric acid gas is utilized to convert biomass thermochemically .

Molecular Structure Analysis

In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Chemical Reactions Analysis

The halogenated derivatives of HMF, such as CMF, can be produced directly from biomass in good isolated yields . The non-halogenated, hydrophobic derivatives of HMF include esters such as 5-(formyloxymethyl)furfural (FMF) and 5-(acetoxymethyl)furfural (AMF), obtained by the dehydration of carbohydrates in suitable carboxylic acids .

Physical and Chemical Properties Analysis

CMF is a colourless liquid . It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .

Wissenschaftliche Forschungsanwendungen

Heteroaromatic Compound Behavior

Research on heteroaromatic compounds like "5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole" demonstrates their significance in understanding the tautomerism of heteroaromatic compounds with five-membered rings. Studies, such as those by Boulton and Katritzky (1961), show that compounds like 5-hydroxyisoxazoles exhibit distinct tautomeric forms influenced by the solvent's polarity, highlighting their basicities and comparable acid strengths to carboxylic acids (Boulton & Katritzky, 1961).

Synthesis and Pharmacology

The compound serves as a precursor in the synthesis of novel excitatory amino acid (EAA) receptor antagonists, as explored by Krogsgaard-Larsen et al. (1991). These antagonists show potential in neuroprotection and provide insights into non-NMDA receptor site binding, offering a framework for developing selective EAA receptor inhibitors (Krogsgaard‐Larsen et al., 1991).

Antitumor Activity and Synergistic Effects

In the context of cancer research, derivatives of "this compound" have shown promising results. For instance, novel comenic acid derivatives containing isoxazole and isothiazole moieties synthesized by Kletskov et al. (2018) demonstrated a synergistic effect with Temobel in brain tumor chemotherapy, suggesting the compound's role in enhancing antitumor drug efficacy (Kletskov et al., 2018).

Bioreductive Prodrug Systems

Parveen et al. (1999) investigated "5-(Chloromethyl)-1-methyl-2-nitroimidazole," a structurally related compound, for its potential as a bioreductively activated prodrug system. This study highlights the compound's ability to release targeted therapeutic agents in hypoxic tissues, providing a basis for selective drug delivery strategies (Parveen et al., 1999).

COX-1 Inhibition for Anti-inflammatory Applications

Research into selective cyclooxygenase-1 (COX-1) inhibitors has also utilized derivatives of "this compound." Vitale et al. (2013) designed diarylisoxazoles to improve COX-1 selectivity and antiplatelet efficacy, underscoring the compound's role in the development of novel anti-inflammatory agents (Vitale et al., 2013).

Wirkmechanismus

The in-situ generation of acidic species and Pd‑Cl active sites bring high selectivity and activity towards hydrogenolysis of biomass-derived CMF to DMF . DFT explicitly elucidate that the decorated Pd nanoparticles by Cl species provided lower adsorption energy and energy of C-O cleavage than Pd sites .

Safety and Hazards

Zukünftige Richtungen

The synthesis of renewable transportation fuel 2,5-dimethylfuran (DMF) from biomass is a promising solution for efficient alleviating the dependence on the petroleum-derived commodities . The halogenated derivatives of HMF, such as CMF, can be produced directly from biomass in good isolated yields .

Eigenschaften

IUPAC Name |

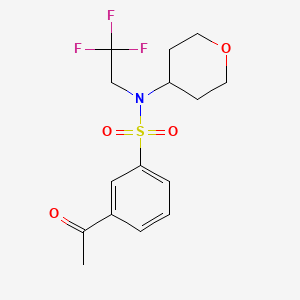

5-(chloromethyl)-3-methyl-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSKTLOJQCMZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)

![3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole](/img/structure/B2646980.png)

![3-(4-methanesulfonylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2646983.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2646986.png)

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2646989.png)

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2646991.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646995.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide](/img/structure/B2646997.png)